2,4-D triisopropanolammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-D triisopropanolammonium salt is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a salt of the 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide, which has been in use since the 1940s. The triisopropanolammonium salt form of the herbicide has gained popularity due to its improved solubility in water and reduced volatility, which makes it more effective and safer to use. In

Mechanism Of Action

The mechanism of action of 2,4-D triisopropanolammonium salt triisopropanolammonium salt involves the disruption of the plant hormone auxin. The herbicide acts as a synthetic auxin, which leads to uncontrolled cell division and growth in the target weeds. This disrupts the normal growth and development of the weeds, leading to their eventual death. The herbicide is selective in its action, targeting only broadleaf weeds and leaving grasses and other non-target plants unharmed.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,4-D triisopropanolammonium salt triisopropanolammonium salt on plants have been extensively studied. The herbicide affects various processes in the plant, including photosynthesis, respiration, and protein synthesis. It also disrupts the plant's hormonal balance, leading to abnormal growth and development. In addition, 2,4-D triisopropanolammonium salt triisopropanolammonium salt has been shown to have toxic effects on some non-target organisms, including fish and amphibians.

Advantages And Limitations For Lab Experiments

2,4-D triisopropanolammonium salt triisopropanolammonium salt has several advantages for use in lab experiments. It is readily available, cost-effective, and has a well-established mechanism of action. It is also selective in its action, making it useful for studying the effects of herbicides on specific plant species. However, the herbicide has some limitations for use in lab experiments. Its toxicity to non-target organisms can pose ethical concerns, and its effects on the environment may not be fully understood.

Future Directions

There are several future directions for research on 2,4-D triisopropanolammonium salt triisopropanolammonium salt. One area of interest is the development of new formulations and delivery methods that improve the herbicide's efficacy and safety. Another area of research is the investigation of the herbicide's potential applications in environmental remediation and water treatment. Additionally, further studies are needed to fully understand the herbicide's effects on non-target organisms and the environment.

Synthesis Methods

The synthesis of 2,4-D triisopropanolammonium salt triisopropanolammonium salt involves the reaction of 2,4-dichlorophenoxyacetic acid with triisopropanolamine in the presence of a catalyst. The reaction occurs in an aqueous medium, and the resulting product is a white crystalline powder that is highly soluble in water. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.

Scientific Research Applications

2,4-D triisopropanolammonium salt triisopropanolammonium salt has been extensively studied for its herbicidal properties. It is used to control a wide range of broadleaf weeds in various crops, including cereals, vegetables, fruits, and ornamental plants. The herbicide works by disrupting the growth and development of the target weeds, leading to their eventual death. In addition to its use in agriculture, 2,4-D triisopropanolammonium salt triisopropanolammonium salt has also been studied for its potential applications in environmental remediation and water treatment.

properties

CAS RN |

18584-79-7 |

|---|---|

Product Name |

2,4-D triisopropanolammonium salt |

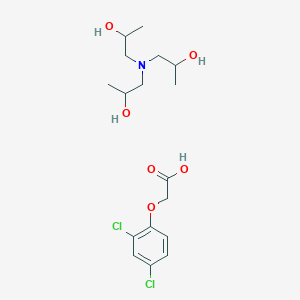

Molecular Formula |

C17H27Cl2NO6 |

Molecular Weight |

412.3 g/mol |

IUPAC Name |

1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-(2,4-dichlorophenoxy)acetic acid |

InChI |

InChI=1S/C9H21NO3.C8H6Cl2O3/c1-7(11)4-10(5-8(2)12)6-9(3)13;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h7-9,11-13H,4-6H2,1-3H3;1-3H,4H2,(H,11,12) |

InChI Key |

SRPJGPPDQIFOGY-UHFFFAOYSA-N |

SMILES |

CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Canonical SMILES |

CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Other CAS RN |

18584-79-7 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)